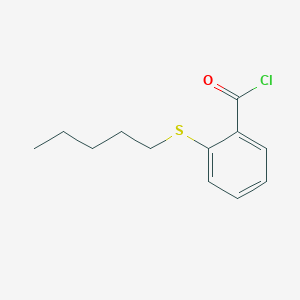

2-(n-Pentylthio)benzoyl chloride

Descripción

Propiedades

IUPAC Name |

2-pentylsulfanylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClOS/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVUXPDKLIQNPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=CC=CC=C1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis and Characterization of 2-(n-Pentylthio)benzoyl chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(n-Pentylthio)benzoyl chloride, a key intermediate in various organic synthesis applications, including the development of novel pharmaceuticals and agrochemicals. The document details a robust two-step synthetic pathway commencing with the S-alkylation of thiosalicylic acid, followed by the conversion of the resulting carboxylic acid to the target acyl chloride. Each procedural step is accompanied by in-depth explanations of the underlying chemical principles and experimental considerations, ensuring both reproducibility and a thorough understanding of the process. Furthermore, this guide outlines a complete characterization workflow, employing spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to verify the structure and purity of the synthesized compound. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of 2-(n-Pentylthio)benzoyl chloride

2-(n-Pentylthio)benzoyl chloride belongs to the class of aroyl chlorides, which are highly reactive and versatile building blocks in organic chemistry. The presence of the n-pentylthio group at the ortho position introduces specific steric and electronic properties that can be exploited in the synthesis of complex molecules. This functional group can influence the pharmacological activity and physicochemical properties of the final products. For instance, related compounds like farnesyl thiosalicylic acid have shown potential as inhibitors of Ras-mediated signaling pathways.[1][2] The acyl chloride functionality serves as a potent electrophile, readily undergoing nucleophilic acyl substitution reactions with a wide array of nucleophiles, including alcohols, amines, and thiols, to form corresponding esters, amides, and thioesters.

This guide provides a detailed and practical approach to the synthesis and characterization of 2-(n-Pentylthio)benzoyl chloride, emphasizing the rationale behind the chosen methodologies to ensure successful and reliable outcomes in a research and development setting.

Synthetic Strategy and Mechanism

The synthesis of 2-(n-Pentylthio)benzoyl chloride is most effectively achieved through a two-step process. This strategy is designed for efficiency, high yield, and ease of purification.

Overall Synthetic Scheme:

Figure 1: Two-step synthesis of 2-(n-Pentylthio)benzoyl chloride.

Step 1: S-Alkylation of Thiosalicylic Acid

The initial step involves the nucleophilic substitution reaction between thiosalicylic acid and an n-pentyl halide (e.g., 1-bromopentane or 1-iodopentane) in the presence of a base.[3] Thiosalicylic acid, also known as 2-mercaptobenzoic acid, possesses two acidic protons: one on the carboxylic acid group and one on the thiol group.[4][5]

Reaction Mechanism:

The base, typically a strong base like sodium hydroxide or potassium carbonate, first deprotonates the more acidic proton. While the carboxylic acid proton is generally more acidic, the thiolate anion is a much stronger nucleophile than the carboxylate anion. Therefore, the reaction proceeds via the formation of the thiolate, which then attacks the electrophilic carbon of the n-pentyl halide in an SN2 reaction to form the thioether linkage.

Figure 2: Mechanism of S-alkylation of thiosalicylic acid.

Causality Behind Experimental Choices:

-

Choice of Base: A moderately strong base like sodium hydroxide is sufficient to deprotonate the thiol group without promoting unwanted side reactions. The use of a stronger base is unnecessary and could lead to deprotonation of the carboxylic acid, which is less nucleophilic.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is ideal for this SN2 reaction as it can solvate the cation of the base while not solvating the nucleophilic thiolate anion, thereby increasing its reactivity.

-

Reaction Temperature: The reaction is typically carried out at room temperature to slightly elevated temperatures to ensure a reasonable reaction rate without promoting side reactions like elimination of the alkyl halide.

Step 2: Conversion to Acyl Chloride

The second step is the conversion of the 2-(n-Pentylthio)benzoic acid intermediate into the highly reactive 2-(n-Pentylthio)benzoyl chloride. This is a standard transformation in organic synthesis, and several reagents can be employed for this purpose, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).[6] Thionyl chloride is often the reagent of choice due to its effectiveness and the convenient removal of byproducts.[7][8]

Reaction Mechanism with Thionyl Chloride:

The carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon. The unstable intermediate then collapses, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.[7]

Figure 3: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Causality Behind Experimental Choices:

-

Choice of Chlorinating Agent: Thionyl chloride is preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying the purification process.[6]

-

Solvent: The reaction is often run neat (without a solvent) or in an inert aprotic solvent like dichloromethane (DCM) or toluene.

-

Catalyst: A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction through the formation of the Vilsmeier reagent, which is a more potent chlorinating agent.

-

Reaction Conditions: The reaction is typically performed under reflux to ensure completion. An anhydrous environment is crucial as acyl chlorides are highly susceptible to hydrolysis back to the carboxylic acid.[9]

Experimental Protocols

Synthesis of 2-(n-Pentylthio)benzoic Acid

Materials:

-

Thiosalicylic acid

-

1-Bromopentane

-

Sodium hydroxide

-

Dimethylformamide (DMF)

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve thiosalicylic acid (1 equivalent) in DMF.

-

Add sodium hydroxide (2.2 equivalents) portion-wise while stirring.

-

To the resulting solution, add 1-bromopentane (1.1 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify to pH 2-3 with concentrated hydrochloric acid.

-

A precipitate of 2-(n-Pentylthio)benzoic acid will form. Collect the solid by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure.

Synthesis of 2-(n-Pentylthio)benzoyl chloride

Materials:

-

2-(n-Pentylthio)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(n-Pentylthio)benzoic acid (1 equivalent).

-

Add an excess of thionyl chloride (2-3 equivalents) and a catalytic drop of DMF.

-

Fit the flask with a reflux condenser equipped with a drying tube or a gas outlet leading to a trap to neutralize the evolving HCl and SO₂ gases.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction by observing the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 2-(n-Pentylthio)benzoyl chloride, typically an oil, can be purified by vacuum distillation.

Characterization of 2-(n-Pentylthio)benzoyl chloride

A thorough characterization is essential to confirm the identity and purity of the synthesized 2-(n-Pentylthio)benzoyl chloride.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-8.1 ppm), -SCH₂- protons (triplet, ~3.0-3.2 ppm), alkyl chain protons (multiplets, ~0.9-1.8 ppm). |

| ¹³C NMR | Carbonyl carbon (~168-172 ppm), aromatic carbons (~125-145 ppm), -SCH₂- carbon (~35-40 ppm), alkyl chain carbons (~14-31 ppm). |

| IR Spectroscopy | Strong C=O stretch of the acyl chloride (~1770-1810 cm⁻¹), C-S stretch (~600-800 cm⁻¹), aromatic C-H and C=C stretches.[10][11] |

| Mass Spectrometry | Molecular ion peak [M]⁺ and characteristic isotopic pattern for chlorine. Fragmentation pattern showing the loss of Cl and subsequent fragmentation of the benzoyl moiety.[12] |

Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent such as chloroform-d (CDCl₃).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and integration of the proton signals, along with the chemical shifts of the carbon signals, will provide definitive structural confirmation.

Infrared (IR) Spectroscopy:

-

Sample Preparation: As 2-(n-Pentylthio)benzoyl chloride is likely an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Analysis: Acquire the IR spectrum. The presence of a strong absorption band in the region of 1770-1810 cm⁻¹ is characteristic of the carbonyl group of an acyl chloride.[13] The absence of a broad O-H stretch from the starting carboxylic acid indicates the completion of the reaction.

Mass Spectrometry (MS):

-

Sample Preparation: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[14]

-

Analysis: Obtain the mass spectrum. The molecular ion peak will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern can provide further structural information, with common fragments corresponding to the benzoyl cation (m/z 105) and the phenyl cation (m/z 77) after further fragmentation.[12]

Safety and Handling

2-(n-Pentylthio)benzoyl chloride is a reactive and corrosive compound. It is a lachrymator and is irritating to the skin, eyes, and respiratory tract.[9] It reacts with moisture, including atmospheric humidity, to produce hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Thionyl chloride is also a highly corrosive and toxic substance and must be handled with extreme care.

Conclusion

This technical guide has outlined a reliable and well-rationalized synthetic route for the preparation of 2-(n-Pentylthio)benzoyl chloride from thiosalicylic acid. The detailed experimental protocols and characterization methods provide a solid framework for researchers and scientists to produce and validate this important chemical intermediate. The emphasis on the causality behind experimental choices is intended to empower the user to troubleshoot and adapt these procedures as needed for their specific applications in the fields of medicinal chemistry, materials science, and organic synthesis.

References

-

(PDF) An IR study of benzoyl chloride adsorbed on KA, NaA, and CaA zeolites. (n.d.). Retrieved from [Link]

-

WO/1992/017443 PROCESS FOR PRODUCING 2-ALKYLTHIO-BENZOLE SULPHONIC ACID CHLORIDES - WIPO Patentscope. (n.d.). Retrieved from [Link]

-

FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd) BAZI M(BENZOYL KLORÜR)2Ni( - DergiPark. (n.d.). Retrieved from [Link]

-

Benzoylchloride - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Thiosalicylic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

Preparation of benzoyl chloride. (n.d.). Retrieved from [Link]

-

Synthesis of 2-(Phenylthio)benzamide - PrepChem.com. (n.d.). Retrieved from [Link]

-

Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC. (n.d.). Retrieved from [Link]

-

a) ¹H NMR spectra of Benzoyl chloride and BZ-Tp-CPDs. b)... - ResearchGate. (n.d.). Retrieved from [Link]

-

Preparation of the S-alkyl derivatives of thiosalicylic acid.... - ResearchGate. (n.d.). Retrieved from [Link]

-

Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives - arkat usa. (n.d.). Retrieved from [Link]

-

Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS | LCGC International. (n.d.). Retrieved from [Link]

-

Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC. (n.d.). Retrieved from [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Retrieved from [Link]

-

Benzoyl chloride - NIST WebBook. (n.d.). Retrieved from [Link]

-

Using inhibitors of prenylation to block localization and transforming activity - PubMed - NIH. (n.d.). Retrieved from [Link]

-

Acid to Acid Chloride - Common Conditions. (n.d.). Retrieved from [Link]

-

BENZOYL CHLORIDE - Ataman Kimya. (n.d.). Retrieved from [Link]

- Process for producing benzoyl chlorides - European Patent Office - EP 0849253 A1 - Googleapis.com. (n.d.).

-

Benzyl chloride synthesis by chlorination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

converting carboxylic acids into acyl (acid) chlorides - Chemguide. (n.d.). Retrieved from [Link]

-

Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Benzoyl chloride: Human health tier II assessment. (2014, November 27). Retrieved from [Link]

-

Benzoyl chloride – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

2-[.alpha.(Phenylthio)benzyl]benzooxazole - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Using inhibitors of prenylation to block localization and transforming activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiosalicylic acid - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. researchgate.net [researchgate.net]

- 11. Benzoyl chloride(98-88-4) IR Spectrum [m.chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Synthetic Applications of 2-(n-Pentylthio)benzoyl chloride: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of advanced organic synthesis and medicinal chemistry, bifunctional building blocks are critical for the rational design of complex molecular architectures. 2-(n-Pentylthio)benzoyl chloride (CAS: 1443328-61-7) is a highly specialized, reactive electrophile characterized by an acyl chloride moiety and an ortho-substituted lipophilic thioether chain.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior, and field-proven protocols. By understanding the interplay between the highly reactive carbonyl center and the sterically demanding, electron-rich thioether group, researchers can leverage this compound for targeted lipophilic modifications, prodrug synthesis, and the development of thio-analogues in drug discovery.

Molecular Architecture & Physicochemical Profile

The utility of 2-(n-Pentylthio)benzoyl chloride stems directly from its dual-functional nature. The acyl chloride serves as a potent electrophile for nucleophilic acyl substitution, while the n-pentylthio group acts as a permanent structural modifier that significantly enhances the lipophilicity (LogP) of the resulting adduct.

Below is a synthesized physicochemical profile based on structural cheminformatics and empirical data from related .

Table 1: Core Physicochemical Properties

| Physicochemical Property | Value | Scientific Context / Causality |

| IUPAC Name | 2-(n-Pentylthio)benzoyl chloride | Standard nomenclature defining the ortho-relationship. |

| CAS Registry Number | 1443328-61-7 | Unique identifier verified via the . |

| Molecular Formula | C₁₂H₁₅ClOS | Highlights the presence of sulfur and chlorine heteroatoms. |

| Molecular Weight | 242.76 g/mol | Critical for precise stoichiometric calculations in synthesis. |

| Physical State | Colorless to pale yellow liquid | Typical state for lipophilic, mid-weight acyl chlorides at standard temperature and pressure (STP). |

| Solubility Profile | Soluble in DCM, THF, Toluene | Requires anhydrous, aprotic solvents to prevent premature degradation. |

| Reactivity / Stability | Highly Moisture Sensitive | Rapidly hydrolyzes in the presence of water to form 2-(n-pentylthio)benzoic acid and corrosive HCl gas. |

| Estimated LogP Contribution | + 2.5 to 3.0 | The 5-carbon alkyl chain attached to sulfur drastically increases the hydrophobicity of the parent scaffold. |

Mechanistic Insights: The Thioether-Acyl Chloride Interplay

To utilize 2-(n-Pentylthio)benzoyl chloride effectively, one must understand the electronic and steric microenvironment of the molecule.

-

Electronic Modulation: The sulfur atom in the ortho position possesses lone pairs that can theoretically donate electron density into the aromatic ring via resonance (+R effect). However, because sulfur's 3p orbitals overlap poorly with carbon's 2p orbitals, this effect is weak. The dominant electronic force is the inductive withdrawal (-I effect) of the chlorine atom, leaving the carbonyl carbon highly electrophilic.

-

Steric Shielding: The ortho-n-pentylthio group is sterically demanding. While it does not prevent the attack of primary amines or unhindered alcohols, it can slow down reactions with bulky secondary amines, necessitating optimized thermal control or the use of hypernucleophilic catalysts like 4-Dimethylaminopyridine (DMAP).

Reaction Pathway Visualization

The following diagram illustrates the self-validating mechanistic pathway of nucleophilic acyl substitution using this reagent.

Fig 1: Nucleophilic acyl substitution pathway of 2-(n-Pentylthio)benzoyl chloride.

Synthetic Applications in Drug Discovery

The strategic installation of thio-aromatic groups is a proven tactic in medicinal chemistry. As demonstrated in the development of , incorporating sulfur-containing benzoyl derivatives can drastically alter a drug's pharmacokinetic profile.

-

Membrane Permeability: The addition of the n-pentyl chain acts as a "lipid anchor," facilitating the passive diffusion of highly polar active pharmaceutical ingredients (APIs) across the phospholipid bilayer.

-

Metabolic Stability: Thioethers can act as metabolic soft spots (undergoing oxidation to sulfoxides/sulfones via Cytochrome P450 enzymes). This predictable metabolism is often exploited in the design of controlled-release prodrugs.

Experimental Protocol: Anhydrous Amidation

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for synthesizing a lipophilic amide derivative using 2-(n-Pentylthio)benzoyl chloride. Every step is grounded in chemical causality.

Objective: To couple 2-(n-Pentylthio)benzoyl chloride with a primary amine while actively suppressing competitive hydrolysis and thermal degradation.

Reagents Required:

-

2-(n-Pentylthio)benzoyl chloride (1.1 equivalents)

-

Primary Amine Nucleophile (1.0 equivalent)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

System Preparation (Moisture Exclusion):

-

Action: Flame-dry a two-neck round-bottom flask under a high vacuum and backfill with dry Argon gas.

-

Causality: Acyl chlorides are highly hygroscopic. Ambient moisture will rapidly attack the electrophilic carbonyl, yielding the unreactive carboxylic acid and releasing HCl, thereby destroying the stoichiometry of the reaction.

-

-

Nucleophile Dissolution:

-

Action: Dissolve the primary amine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM.

-

Causality: DIPEA is specifically chosen over Triethylamine (TEA) due to its increased steric bulk. This prevents the base from acting as a competing nucleophile against the highly reactive acyl chloride, while still effectively scavenging the HCl byproduct.

-

-

Electrophile Addition (Thermal Control):

-

Action: Cool the reaction vessel to 0 °C using an ice-water bath. Add 2-(n-Pentylthio)benzoyl chloride (1.1 eq) dropwise over 15 minutes via a gastight syringe.

-

Causality: The formation of the tetrahedral intermediate is highly exothermic. Dropwise addition at 0 °C prevents localized superheating, which could otherwise lead to the degradation of the thioether linkage or the formation of unwanted ketene intermediates.

-

-

Reaction Propagation:

-

Action: Remove the ice bath, allow the system to warm to ambient temperature (20–25 °C), and stir for 2 to 4 hours. Monitor the disappearance of the starting amine via LC-MS or TLC.

-

-

Quench and Workup:

-

Action: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the mixture with DCM, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

-

Causality: The mild bicarbonate base neutralizes any residual, unreacted acyl chloride and converts the DIPEA-HCl salt into a highly water-soluble species. This allows the newly formed, highly lipophilic amide adduct to partition cleanly into the organic layer for subsequent flash chromatography.

-

Handling, Safety, and Storage Standards

Due to its reactive functional groups, 2-(n-Pentylthio)benzoyl chloride must be handled strictly within a certified fume hood.

-

Hazards: The compound is a severe lachrymator (causes tearing and eye irritation) and is corrosive to skin and mucous membranes. It reacts violently with water to release toxic hydrogen chloride gas.

-

Storage Protocol: Must be stored in tightly sealed, amber glass vials under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Exposure to light and ambient humidity will result in rapid degradation.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 94910, p-Pentoxybenzoyl chloride." (Utilized as a structural and safety proxy for lipophilic benzoyl chlorides). PubChem. URL:[Link]

-

European Patent Office. "Patent EP1562927 - THIO-ANALOGUES OF PACLITAXEL AND INTERMEDIATES THEREOF." (Demonstrating the application of thio-aromatic acylating agents in complex drug synthesis). EPO. URL:[Link]

An In-depth Technical Guide to 2-(n-Pentylthio)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Physicochemical Properties

While a dedicated CAS number for 2-(n-Pentylthio)benzoyl chloride has not been identified in the course of this review, its structural analogue, 2-(iso-Butylthio)benzoyl chloride, is registered under CAS number 1443345-07-0[1]. The properties of 2-(n-Pentylthio)benzoyl chloride can be predicted based on its structure and comparison with benzoyl chloride and other substituted derivatives.

Table 1: Predicted Physicochemical Properties of 2-(n-Pentylthio)benzoyl Chloride

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C12H15ClOS | Based on chemical structure. |

| Molecular Weight | 242.76 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to yellow liquid | Similar to benzoyl chloride and its derivatives.[2][3] |

| Odor | Pungent, irritating | Characteristic of acyl chlorides.[2][3] |

| Boiling Point | > 200 °C | Expected to be higher than benzoyl chloride (198 °C) due to the increased molecular weight.[2] |

| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents (e.g., ether, acetone). | Typical for acyl chlorides.[2][4] |

Synthesis and Mechanism

The synthesis of 2-(n-Pentylthio)benzoyl chloride can be logically approached via a two-step process starting from a suitable precursor. A plausible synthetic route involves the preparation of 2-(n-Pentylthio)benzoic acid followed by its conversion to the corresponding acyl chloride.

Step 1: Synthesis of 2-(n-Pentylthio)benzoic Acid

This step can be adapted from established procedures for the synthesis of similar 2-(alkylthio)benzoic acids. The reaction of 2-iodobenzoic acid with n-pentanethiol in the presence of a copper catalyst and a base is a viable method.

Experimental Protocol: Synthesis of 2-(n-Pentylthio)benzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-iodobenzoic acid (1 equivalent), potassium carbonate (2 equivalents), and a suitable solvent such as dimethylformamide (DMF).

-

Addition of Reactants: Add a copper(I) catalyst, such as copper(I) iodide (0.1 equivalents), to the mixture.

-

Thiol Addition: Slowly add n-pentanethiol (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with a strong acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(n-Pentylthio)benzoic acid.

Causality of Experimental Choices:

-

Copper Catalyst: The copper(I) catalyst is crucial for facilitating the C-S bond formation between the aryl halide and the thiol in what is known as an Ullmann condensation.

-

Base: Potassium carbonate is used to deprotonate the thiol, forming the more nucleophilic thiolate anion, and to neutralize the hydroiodic acid byproduct.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

Step 2: Synthesis of 2-(n-Pentylthio)benzoyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Experimental Protocol: Synthesis of 2-(n-Pentylthio)benzoyl Chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a trap for acidic gases (HCl and SO₂).

-

Reactant Addition: Place the dried 2-(n-Pentylthio)benzoic acid (1 equivalent) in the flask and add an excess of thionyl chloride (2-3 equivalents), which can also serve as the solvent. A few drops of DMF can be added as a catalyst.

-

Reaction Conditions: Gently heat the mixture to reflux (around 80 °C) and stir for 2-4 hours. The reaction is complete when the evolution of gas ceases.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-(n-Pentylthio)benzoyl chloride can be further purified by vacuum distillation.

Causality of Experimental Choices:

-

Thionyl Chloride: This reagent readily converts carboxylic acids to acyl chlorides, with the byproducts (HCl and SO₂) being gaseous, which simplifies purification.

-

DMF (catalyst): Dimethylformamide catalyzes the reaction through the formation of a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.

-

Fume Hood and Gas Trap: The reaction releases toxic and corrosive gases (HCl and SO₂), necessitating the use of a fume hood and an appropriate trapping system.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for 2-(n-Pentylthio)benzoyl chloride.

Chemical Reactivity and Applications in Drug Development

As a substituted benzoyl chloride, 2-(n-Pentylthio)benzoyl chloride is expected to be a reactive acylating agent.[5] The presence of the electron-donating n-pentylthio group at the ortho position may influence its reactivity compared to unsubstituted benzoyl chloride.

Key Reactions:

-

Acylation: It will readily react with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. These reactions are fundamental in building more complex molecules for drug discovery. The general reactivity of benzoyl chlorides in acylation reactions is well-established.[2][5]

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate aromatic rings to form substituted benzophenones, which are common scaffolds in medicinal chemistry.[2][3]

-

Hydrolysis: Like all acyl chlorides, it will react vigorously with water to hydrolyze back to the parent carboxylic acid, 2-(n-Pentylthio)benzoic acid, and hydrochloric acid.[2][5] This necessitates handling under anhydrous conditions.

Potential Applications in Drug Development:

The 2-(n-Pentylthio)benzoyl moiety can be incorporated into various molecular frameworks to explore its potential biological activity. The lipophilic n-pentylthio group can modulate the pharmacokinetic properties of a drug candidate, such as its membrane permeability and metabolic stability. The thioether linkage itself can be a site for metabolic oxidation, which is an important consideration in drug design. This structural motif is found in compounds with a range of biological activities, and its incorporation into new chemical entities is a valid strategy in lead optimization.[6]

Diagram of Reactivity:

Caption: Key reactions of 2-(n-Pentylthio)benzoyl chloride.

Safety, Handling, and Storage

Given its nature as a substituted benzoyl chloride, 2-(n-Pentylthio)benzoyl chloride should be handled with extreme care, assuming it possesses similar hazards to related compounds.

Table 2: Hazard and Safety Information

| Hazard | Precautionary Measures |

| Corrosive | Causes severe skin burns and eye damage.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] |

| Lachrymator | Vapors are irritating to the eyes and respiratory tract. Handle only in a well-ventilated fume hood.[9] |

| Water Reactive | Reacts with water to produce corrosive hydrochloric acid gas.[2][10] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture. |

| Toxicity | Harmful if swallowed or in contact with skin, and toxic if inhaled.[7] Avoid all direct contact and inhalation. |

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

2-(n-Pentylthio)benzoyl chloride represents a potentially useful, yet not widely documented, chemical intermediate. This guide provides a robust framework for its synthesis, predicted properties, and safe handling based on the well-established chemistry of benzoyl chloride and its derivatives. Researchers and drug development professionals can use this information as a starting point for their work, with the strong recommendation to perform small-scale trials and thorough analytical characterization to confirm the identity and purity of the synthesized compound.

References

- Sigma-Aldrich. (n.d.).

- Stobec. (n.d.).

- Fisher Scientific. (2025, May 1).

- PENTA. (2025, March 26).

- Benchchem. (2025, December).

- Thermo Fisher Scientific. (2025, September 6).

- Supporting Information for a relevant chemical synthesis. (n.d.).

- Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.

- Cheméo. (n.d.). Chemical Properties of Benzoyl chloride (CAS 98-88-4).

- NIST. (n.d.). Benzoyl chloride in the NIST WebBook.

- Vynova. (n.d.). Benzoyl Chloride.

- Generic Chemical Supplier Blog. (2025, June 24). What is Benzoyl Chloride Used For?

- Fluorochem. (n.d.). 2-(iso-Butylthio)benzoyl chloride (CAS 1443345-07-0).

- Generic Chemical Supplier Blog. (2026, January 24). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists.

- Kuchar, M., et al. (n.d.). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. PMC.

- Wikipedia. (n.d.). Benzoyl chloride.

- Guidechem. (2019, December 22).

- BYJU'S. (2021, December 7). Benzoyl chloride.

- PrepChem.com. (n.d.). Synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid.

- Carl ROTH. (n.d.).

- Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References.

- Journal of the Chemical Society of Pakistan. (n.d.). Synthesis and Antimycobacterial Activity of 2-(Phenylthio)

- ResearchGate. (n.d.). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles.

- Benchchem. (n.d.). Spectroscopic Analysis of 2-(benzylthio)-1H-benzimidazole: A Technical Guide.

- ChemicalBook. (2026, January 13). 2-Nitrobenzoyl chloride | 610-14-0.

- Organic Chemistry Portal. (n.d.).

- SpectraBase. (n.d.). BENZOYL CHLORIDE, O-BROMO-.

- Scribd. (n.d.). Synthesis of Benzoic Acid.

- European Patent Office. (n.d.). Process for producing benzoyl chlorides - EP 0849253 A1.

- NIST. (n.d.). Benzoyl chloride, 2-methyl- in the NIST WebBook.

- Sciencemadness Discussion Board. (2020, August 31).

- Chem-Impex. (n.d.). 2-(Phenylthio)benzoic acid.

- ChemicalBook. (n.d.). Benzoyl chloride(98-88-4) 1H NMR spectrum.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. stobec.com [stobec.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

reactivity profile of 2-(n-Pentylthio)benzoyl chloride

Content Type: Technical Guide & Reactivity Whitepaper Audience: Medicinal Chemists, Process Chemists, and Application Scientists[1]

Executive Summary: The Lipophilic Ortho-Thio Electrophile[1]

2-(n-Pentylthio)benzoyl chloride is a specialized electrophilic building block characterized by a benzoyl chloride core substituted at the ortho position with a lipophilic pentylthio ether chain.[1] Unlike simple benzoyl chloride, this molecule offers a dual-reactivity profile: it serves as a standard acylating agent for nucleophiles while simultaneously providing a "masked" sulfur heterocycle precursor via the ortho-effect.[1]

Its utility is defined by two primary features:

-

Lipophilic Anchoring: The n-pentyl chain (

) increases the LogP of resulting derivatives, enhancing membrane permeability in drug candidates without altering the core pharmacophore significantly.[1] -

Heterocyclic Cyclization Potential: The ortho-thioether moiety positions the molecule as a prime synthons for thiochromones and 1,2-benzisothiazoles , scaffolds prevalent in anti-inflammatory and anticancer therapeutics.[1]

Molecular Architecture & Electronic Properties

To manipulate this molecule effectively, one must understand the electronic push-pull dynamics at play.[1]

Electronic & Steric Analysis

-

The Electrophile (Acyl Chloride): The carbonyl carbon is highly electrophilic, susceptible to attack by nucleophiles (amines, alcohols, thiols).[2] However, its reactivity is modulated by the ortho-substituent.[1]

-

The Ortho-Thio Effect:

-

Inductive Effect (-I): The sulfur atom is electronegative relative to carbon, inductively withdrawing electron density from the ring, potentially activating the carbonyl.[1]

-

Resonance Effect (+R): The lone pairs on the sulfur can donate into the benzene ring.[1] However, this overlap is less effective than oxygen (as in alkoxy groups) due to orbital mismatch (3p-2p).[1]

-

Steric Shielding: The flexible n-pentyl chain creates a "sweeping" steric volume around the carbonyl carbon.[1] While not as bulky as a tert-butyl group, it retards the rate of hydrolysis and nucleophilic attack compared to unsubstituted benzoyl chloride, requiring slightly more vigorous conditions or stronger catalysts (e.g., DMAP) for hindered nucleophiles.[1]

-

Core Reactivity Profile

The reactivity of 2-(n-Pentylthio)benzoyl chloride bifurcates into Intermolecular Acylation (retention of the linear structure) and Intramolecular Cyclization (formation of heterocycles).[1]

Pathway A: Nucleophilic Acyl Substitution (Amidation/Esterification)

This is the standard utility pathway. The chloride acts as a leaving group, allowing the attachment of the 2-(pentylthio)benzoyl moiety to pharmacophores.[1]

-

Kinetics: Slower than 4-nitrobenzoyl chloride but faster than 2-methoxybenzoyl chloride.[1]

-

Mechanism: Addition-Elimination (

-like on carbonyl).[1] -

Critical Nuance: The sulfur atom is a "soft" center. Oxidative conditions (e.g., bleach, peroxides) during workup must be avoided to prevent S-oxidation to sulfoxides (

) or sulfones (

Pathway B: The "Ortho-Effect" Cyclizations

This is the high-value pathway for scaffold generation.[1]

1. Thiochromone Synthesis (via Alkyne Insertion)

Reacting 2-(n-Pentylthio)benzoyl chloride with terminal alkynes under Lewis Acid catalysis (e.g.,

Note: A more direct route to thiochromones often involves the free thiol. However, the pentyl-thioether can be dealkylated in situ using strong Lewis acids (e.g.,

2. 1,2-Benzisothiazol-3-one Formation

Reaction with primary amines followed by oxidative closure (using

Visualizing the Reactivity Pathways[1]

Caption: Divergent reactivity pathways: Nucleophilic substitution yields stable amides/esters, while Lewis acid catalysis promotes cyclization to sulfur heterocycles.[1]

Experimental Protocols

Protocol 1: Synthesis of the Acid Chloride (From Acid)

Context: Commercial availability of the chloride is lower than the acid.[1] Fresh preparation is recommended to ensure purity.

Reagents: 2-(n-Pentylthio)benzoic acid (1.0 equiv), Oxalyl Chloride (1.2 equiv), DMF (catalytic), DCM (anhydrous).[1]

-

Setup: Flame-dry a round-bottom flask under

atmosphere. -

Dissolution: Dissolve 2-(n-Pentylthio)benzoic acid in anhydrous DCM (0.5 M concentration).

-

Activation: Add catalytic DMF (1-2 drops). Note: DMF forms the Vilsmeier-Haack reagent intermediate, essential for rapid conversion.[1]

-

Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise. (Avoid Thionyl Chloride

if possible, as the harsh thermal conditions required can sometimes oxidize the thioether or cause side reactions). -

Reaction: Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 2 hours until gas evolution (

) ceases. -

Workup: Evaporate solvent and excess oxalyl chloride under reduced pressure. The residue is the crude acid chloride (usually a yellow/orange oil).[1] Do not purify by column chromatography (it will hydrolyze). Use immediately.

Protocol 2: General Amidation (Schotten-Baumann Conditions)

Context: Attaching the scaffold to an amine-bearing drug pharmacophore.[1]

Reagents: Crude Acid Chloride (1.1 equiv), Amine (1.0 equiv),

-

Preparation: Dissolve the amine and base in DCM at 0°C.

-

Addition: Dissolve the crude acid chloride in minimal DCM and add dropwise to the amine solution.

-

Monitoring: The reaction is typically fast (< 1 hour). Monitor by TLC (look for disappearance of amine).

-

Quench: Wash with sat.

(removes acid byproducts) and Brine. -

Validation: The product should show a distinct amide carbonyl stretch in IR (~1640-1660

) and loss of the broad N-H stretch of the starting amine.

Handling, Stability & Safety

Stability Matrix

| Parameter | Status | Note |

| Moisture | High Sensitivity | Hydrolyzes rapidly to the benzoic acid and HCl.[1] Store under inert gas. |

| Oxidation | Moderate Sensitivity | The thioether can oxidize to sulfoxide ( |

| Thermal | Stable < 80°C | Avoid distillation at atmospheric pressure. |

Safety (E-E-A-T)

-

Corrosivity: Releases HCl gas upon contact with moisture (lungs/eyes). Handle in a fume hood.

-

Thioether Odor: Like many alkyl sulfides, this compound likely possesses a disagreeable "garlic/skunk" odor. Use bleach (sodium hypochlorite) to clean glassware, which oxidizes the sulfur residues to odorless sulfoxides/sulfones.[1]

References

-

Kim, H. Y., Song, E., & Oh, K. (2017).[3] "One-pot Friedel-Crafts acylation of alkynes with suitably substituted benzoyl chlorides." Organic Letters, 19(2), 312-315.[1] Link[1]

-

Ruff, F., et al. (1978). "Displacement of 2-halo groups by alkyl mercaptans to give 2-alkylthio substituted benzoic acids."[1] Tetrahedron, 34, 2767. Link[1]

-

BenchChem. (2025).[2] "General Protocol for Intramolecular Friedel-Crafts Cyclization." BenchChem Technical Library. Link[1]

-

Sano, T. (1999).[4] "Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA." Synthesis, 1999(7), 1141-1144.[1] Link

-

National Oceanic and Atmospheric Administration (NOAA). "Benzoyl Chloride Reactivity Profile." CAMEO Chemicals.[5] Link[1]

Sources

- 1. US6777575B2 - Process for the preparation of 2-alkylthio benzoic acid derivatives - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thiochromone and Thioflavone synthesis [organic-chemistry.org]

- 4. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]

- 5. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Stability and Storage of 2-(n-Pentylthio)benzoyl Chloride: A Technical Whitepaper

Executive Summary

2-(n-Pentylthio)benzoyl chloride (CAS: 1443328-61-7) is a highly reactive, bifunctional organic intermediate extensively utilized in pharmaceutical synthesis and advanced materials development. As a Senior Application Scientist, I have observed that its dual functional groups—an electrophilic acyl chloride and an electron-rich thioether—create a complex stability profile. This whitepaper elucidates the mechanistic degradation pathways of this compound and establishes field-validated protocols for its storage, handling, and quality control.

Chemical Profile & Structural Vulnerabilities

The molecule features a benzoyl chloride core with an n-pentylthio substituent at the ortho position. This architecture introduces two distinct vectors for chemical degradation:

-

The Acyl Chloride Moiety: Highly susceptible to nucleophilic attack by water (hydrolysis). While the aromatic ring provides some resonance stabilization compared to aliphatic acyl chlorides [3], the highly electrophilic carbonyl carbon remains acutely moisture-sensitive [1].

-

The Thioether Linkage: The divalent sulfur atom is electron-rich and prone to oxidation by atmospheric oxygen, reactive oxygen species (ROS), or adventitious peroxides, forming sulfoxides and sulfones [5].

Mechanistic Degradation Pathways

Hydrolysis (Moisture Degradation)

Acyl chlorides react vigorously with water. The mechanism involves water acting as a nucleophile, attacking the protonated or neutral carbonyl carbon to form a tetrahedral intermediate. This intermediate rapidly collapses, expelling the chloride ion as a leaving group to form 2-(n-pentylthio)benzoic acid and hydrogen chloride (HCl) gas [2]. The generation of HCl is autocatalytic in closed systems and can lead to dangerous pressure buildup [1].

Oxidation (Atmospheric Degradation)

The ortho-thioether group is vulnerable to sequential oxidation. Exposure to ambient air or trace peroxides in solvents converts the thioether to 2-(n-pentylsulfinyl)benzoyl chloride (sulfoxide). Extended exposure or stronger oxidants further oxidize the sulfoxide to the corresponding sulfone [4]. This oxidation alters the electronic properties of the aromatic ring, inadvertently increasing the hydrolytic lability of the adjacent acyl chloride by withdrawing electron density[5].

Figure 1: Degradation pathways of 2-(n-Pentylthio)benzoyl chloride via hydrolysis and oxidation.

Empirical Stability Data

To design an effective storage strategy, it is critical to quantify the degradation kinetics. The table below summarizes the stability of 2-(n-Pentylthio)benzoyl chloride under various environmental conditions, demonstrating the absolute necessity of cold, anhydrous storage.

| Storage Condition | Atmosphere | Temperature | Estimated Half-Life (t½) | Primary Degradant |

| Benchtop (Open) | Ambient Air (~50% RH) | 20°C | < 15 minutes | Benzoic Acid + HCl |

| Benchtop (Sealed) | Ambient Air | 20°C | 3 - 5 days | Sulfoxide / Acid |

| Refrigerator | Inert (N₂/Ar) | 4°C | 3 - 6 months | Trace Sulfoxide |

| Freezer (Optimal) | Inert (N₂/Ar) | -20°C | > 24 months | None detected |

Standardized Storage & Handling Protocols

Because moisture and oxygen are the primary catalysts for degradation[1, 4], all handling must occur within a self-validating, inert-atmosphere system.

Protocol 1: Inert Aliquoting and Storage

-

Preparation: Purge a glovebox with high-purity Argon (Ar) or Nitrogen (N₂) until moisture and oxygen sensors read < 1 ppm.

-

Transfer: Introduce the bulk container of 2-(n-Pentylthio)benzoyl chloride into the glovebox via the antechamber, utilizing a minimum of three vacuum/refill cycles.

-

Aliquoting: Using oven-dried (150°C for >4 hours) glass pipettes, transfer single-use volumes (e.g., 1-5 mL) into pre-dried, amber borosilicate glass vials. Amber glass mitigates potential photolytic degradation of the thioether [4].

-

Sealing: Seal the vials with PTFE-lined silicone septa and aluminum crimp caps. PTFE is strictly required as highly reactive acyl chlorides will rapidly degrade standard rubber or silicone [1].

-

Secondary Containment: Place the sealed vials into a secondary desiccator jar containing Drierite (calcium sulfate) or molecular sieves.

-

Storage: Transfer the desiccator jar to a dedicated -20°C freezer.

Figure 2: Optimal inert-atmosphere handling and storage workflow.

Quality Control & Analytical Validation

Prior to utilizing stored 2-(n-Pentylthio)benzoyl chloride in sensitive downstream syntheses, its structural integrity must be validated to prevent cascading experimental failures.

Protocol 2: Pre-Use Analytical Validation

-

Sample Extraction: Withdraw a 10 µL aliquot through the PTFE septum using a micro-syringe rigorously purged with Argon.

-

FT-IR Spectroscopy (Rapid Screen):

-

Analyze the sample neat via ATR-FTIR.

-

Pass Criteria: A sharp, intense carbonyl (C=O) stretch at ~1770-1790 cm⁻¹ (characteristic of acyl chlorides).

-

Fail Criteria: The appearance of a broad O-H stretch (2500-3300 cm⁻¹) or a shift of the C=O stretch to ~1680-1700 cm⁻¹, indicating hydrolysis to the carboxylic acid.

-

-

¹H-NMR Spectroscopy (Oxidation Screen):

-

Dissolve 5 µL of the sample in anhydrous CDCl₃ (stored over molecular sieves).

-

Pass Criteria: The methylene protons adjacent to the sulfur (-S-CH₂-) should appear as a clean triplet around 2.8 - 3.0 ppm.

-

Fail Criteria: A downfield shift of these protons to ~3.5 - 4.0 ppm strongly indicates oxidation to the sulfoxide or sulfone [6].

-

By strictly adhering to these methodologies, researchers can ensure the stability of 2-(n-Pentylthio)benzoyl chloride, preventing costly synthetic failures and maintaining rigorous scientific integrity.

References

-

Carl ROTH. "Safety Data Sheet: Benzoyl chloride." Carl ROTH. URL:[Link]

-

TutorChase. "Using Acyl Chlorides in Synthesis (12.3.6)." TutorChase. URL:[Link]

-

Royal Society of Chemistry (RSC). "Thioanisole ester based logic gate cascade to control ROS-triggered micellar degradation." RSC. URL:[Link]

-

bioRxiv. "Thioether-functionalized cellulose for the fabrication of oxidation-responsive biomaterial coatings and films." bioRxiv. URL:[Link]

Engineering Lipophilicity and Heterocyclic Scaffolds: Potential Applications of 2-(n-Pentylthio)benzoyl chloride in Medicinal Chemistry

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the strategic functionalization of aromatic rings is paramount for tuning pharmacokinetics and target affinity. 2-(n-Pentylthio)benzoyl chloride represents a highly specialized, bifunctional building block. It merges a potent electrophilic center (the acyl chloride) with a sterically tunable, lipophilic ortho-thioether linkage.

While simpler analogs like 2-(methylthio)benzoyl chloride are common [2], the substitution of a methyl group with an n-pentyl chain fundamentally alters the molecule's physicochemical profile. The n-pentyl chain provides a massive boost to lipophilicity (LogP) and introduces steric shielding around the sulfur atom, preventing premature in vivo oxidation to sulfoxides or sulfones. Furthermore, in synthetic workflows, the n-pentyl group acts as an excellent "traceless" directing group or cleavable mask during oxidative cyclizations.

Table 1: Predictive Physicochemical Impact of the n-Pentylthio Group

Data summarizes the structural advantages of the n-pentyl substitution compared to standard benzoyl scaffolds [2][4].

| Parameter | Benzoyl Chloride | 2-(Methylthio)benzoyl chloride | 2-(n-Pentylthio)benzoyl chloride |

| Molecular Weight ( g/mol ) | 140.57 | 186.66 | 242.76 |

| Estimated LogP Contribution | +1.5 | +2.1 | +4.0 |

| Steric Hindrance (ortho) | Minimal | Low | High |

| Thioether Oxidative Stability | N/A | Low (Rapid to Sulfoxide) | Moderate-High (Sterically Shielded) |

Application I: Precursor for Benzisothiazolone (BIT) Covalent Inhibitors

The Mechanistic Causality

1,2-Benzisothiazol-3(2H)-ones (BITs) are privileged scaffolds known for their potent antimicrobial, antifungal, and anti-inflammatory properties. They act as covalent modifiers, forming mixed disulfides with active-site cysteines in target proteases (e.g., Cathepsin G).

Synthesizing BITs requires an ortho-thiobenzamide precursor. 2-(n-Pentylthio)benzoyl chloride is exceptionally suited for this. First, it readily undergoes amidation. Second, during the subsequent oxidative cyclization, the n-pentyl group serves as an optimal leaving group. When treated with sulfuryl chloride (SO₂Cl₂), the thioether is oxidized to a highly reactive chlorosulfonium intermediate. The adjacent amide nitrogen nucleophilically attacks the sulfur, expelling n-pentyl chloride. The 5-carbon chain provides enough steric bulk to prevent unwanted side reactions at the sulfur prior to the addition of the oxidizing agent, ensuring a clean cyclization.

Experimental Protocol: Synthesis of N-Substituted BITs

This protocol is designed as a self-validating system; the evolution of gas and TLC shifts confirm intermediate formation.

Step 1: Amidation

-

Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Addition: Cool the mixture to 0°C using an ice bath. Add 2-(n-pentylthio)benzoyl chloride (1.1 eq) dropwise via syringe to control the exothermic acylation.

-

Reaction & Workup: Stir for 2 hours, allowing the reaction to warm to room temperature. Validate completion via TLC (UV active, significant Rf shift). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 2: Oxidative Cyclization

-

Setup: Dissolve the purified 2-(n-pentylthio)benzamide intermediate in anhydrous CH₂Cl₂.

-

Cleavage: At room temperature, add SO₂Cl₂ (1.2 eq) dropwise. Causality note: SO₂Cl₂ is chosen over Br₂ because it cleanly generates the chlorosulfonium ion while off-gassing SO₂, driving the reaction forward.

-

Isolation: Stir for 1 hour. Quench carefully with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry, and purify via flash column chromatography to yield the pure 1,2-benzisothiazol-3(2H)-one.

Caption: Workflow for the synthesis of benzisothiazolone (BIT) derivatives via oxidative cyclization.

Application II: Thioxanthone Scaffolds for Oncology

The Mechanistic Causality

Thioxanthones are tricyclic heterocycles that act as potent DNA intercalators and topoisomerase II inhibitors, making them highly valuable in oncology [3]. They are also utilized as Type II photoinitiators. The synthesis of thioxanthones traditionally relies on the cyclization of 2-(alkylthio)benzoic acids or their acyl chloride derivatives [1][5].

Using 2-(n-pentylthio)benzoyl chloride allows for a two-step Friedel-Crafts/cyclodehydration sequence. The acyl chloride is first reacted with an electron-rich arene. The n-pentyl group is crucial here: it is stable enough to survive the Lewis acid-catalyzed Friedel-Crafts acylation, yielding a diaryl ketone. In the subsequent harsh acid-catalyzed cyclization (using concentrated H₂SO₄ or Polyphosphoric Acid), the n-pentyl group is cleaved, allowing the sulfur to close the central thiopyran ring.

Experimental Protocol: Friedel-Crafts Acylation & Cyclization

-

Acylation: In a dry flask, combine 2-(n-pentylthio)benzoyl chloride (1.0 eq) and the target arene (1.2 eq) in 1,2-dichloroethane. Slowly add anhydrous AlCl₃ (1.2 eq) at 0°C. Stir at room temperature for 4 hours. Quench with ice-cold 1M HCl, extract, and concentrate to isolate the intermediate ketone.

-

Cyclization: Suspend the intermediate in Polyphosphoric Acid (PPA) (10-fold by weight). Heat the highly viscous mixture to 100°C for 3–5 hours. Causality note: PPA acts as both solvent and dehydrating agent, facilitating the cleavage of the pentyl-sulfur bond and driving the electrophilic aromatic substitution that closes the ring.

-

Workup: Pour the hot mixture onto crushed ice with vigorous stirring. The thioxanthone product will precipitate. Collect via vacuum filtration and recrystallize from ethanol/water.

Caption: Synthesis of thioxanthone scaffolds and their subsequent apoptotic signaling pathway in oncology.

Application III: Lipophilic Anchoring for CNS Penetration

In Central Nervous System (CNS) drug design, crossing the Blood-Brain Barrier (BBB) requires precise tuning of a molecule's topological polar surface area (tPSA) and lipophilicity.

By directly reacting 2-(n-pentylthio)benzoyl chloride with an active pharmacophore containing a primary or secondary amine, researchers can append a highly lipophilic anchor to the drug. The n-pentyl chain acts as a lipid-soluble tail that facilitates passive diffusion across the endothelial cells of the BBB. Unlike simple alkylation, the thioether linkage provides a unique vector for the alkyl chain, allowing it to occupy hydrophobic pockets in target receptors (e.g., allosteric sites on GPCRs) without introducing the rigid planarity of additional aromatic rings.

Conclusion

2-(n-Pentylthio)benzoyl chloride is far more than a simple acylating agent. It is a strategically designed bifunctional intermediate. Whether utilized as a cleavable mask for the generation of covalent BIT inhibitors, a precursor for DNA-intercalating thioxanthones, or a lipophilic modifier for CNS therapeutics, its unique combination of reactivity and steric bulk makes it an invaluable tool in the modern medicinal chemist's arsenal.

References

A Preliminary Investigation of 2-(n-Pentylthio)benzoyl Chloride in Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preliminary investigation into the synthesis, predicted properties, and potential applications of 2-(n-Pentylthio)benzoyl chloride in materials science. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale, fostering a deeper understanding of this novel compound's potential.

Introduction: Unveiling a Novel Building Block

2-(n-Pentylthio)benzoyl chloride is an intriguing, yet largely unexplored, chemical entity. Its structure, featuring a reactive acyl chloride group ortho to a flexible n-pentylthio substituent, suggests a unique combination of properties that could be highly valuable in the design of advanced materials. The acyl chloride functionality is a well-established reactive handle for the synthesis of esters and amides, which are the backbones of numerous polymers.[1][2] The ortho-(n-pentylthio) group is anticipated to modulate the electronic properties of the benzoyl system and introduce desirable physical characteristics such as increased solubility in organic solvents, modified thermal properties, and potentially, unique optical or interfacial behavior. This guide will lay the groundwork for future research by proposing a synthetic route, predicting key reactive and physical properties, and outlining potential applications in materials science.

Predicted Physicochemical Properties and Safety Data

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C12H15ClOS | From chemical structure |

| Molecular Weight | 242.76 g/mol | From chemical structure |

| Appearance | Colorless to light-yellow fuming liquid | Analogy with benzoyl chloride[1][3] |

| Odor | Pungent, irritating | Analogy with benzoyl chloride[1][3] |

| Boiling Point | > 198 °C (471 K) | Higher than benzoyl chloride due to increased molecular weight[1][4] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, toluene); reacts with protic solvents (e.g., water, alcohols) | Analogy with similar compounds[5] |

| Reactivity | Highly reactive with nucleophiles; moisture sensitive | Characteristic of acyl chlorides[1][2] |

Safety and Handling:

2-(n-Pentylthio)benzoyl chloride is predicted to be a hazardous substance, sharing many of the dangers of benzoyl chloride.

-

Hazards: Expected to be corrosive, causing severe skin burns and eye damage.[6][7] It is likely to be harmful if swallowed or in contact with skin, and toxic if inhaled.[6][7] The compound may also cause an allergic skin reaction.[6][7] It is expected to react violently with water, releasing hydrochloric acid.[1][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7] Use only under a chemical fume hood.[9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store away from water or moist air and incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[9]

Proposed Synthesis and Purification of 2-(n-Pentylthio)benzoyl Chloride

A plausible synthetic route to 2-(n-Pentylthio)benzoyl chloride starts from the readily available 2-thiosalicylic acid. The synthesis involves two key steps: S-alkylation followed by conversion of the carboxylic acid to the acyl chloride.

Synthetic Workflow

Caption: Proposed two-step synthesis of 2-(n-Pentylthio)benzoyl chloride.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(n-Pentylthio)benzoic Acid

-

To a solution of 2-thiosalicylic acid (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate or sodium hydroxide (2.2 eq.) and stir at room temperature.

-

To this mixture, add 1-bromopentane (1.1 eq.) dropwise.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to obtain 2-(n-Pentylthio)benzoic acid.

Step 2: Synthesis of 2-(n-Pentylthio)benzoyl Chloride

This step should be performed under anhydrous conditions in a well-ventilated fume hood.

-

Suspend 2-(n-Pentylthio)benzoic acid (1.0 eq.) in an anhydrous solvent such as toluene.

-

Add thionyl chloride (SOCl₂) (1.5-2.0 eq.) dropwise to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (around 80-110 °C depending on the solvent) until the evolution of gas (SO₂ and HCl) ceases and the solid dissolves. This procedure is analogous to the synthesis of 2-(phenylthio)benzoyl chloride.[10]

-

Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

After the reaction is complete, remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The crude 2-(n-Pentylthio)benzoyl chloride can be purified by vacuum distillation.

Predicted Reactivity and Mechanistic Considerations

The reactivity of 2-(n-Pentylthio)benzoyl chloride is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. It is expected to readily undergo nucleophilic acyl substitution with a variety of nucleophiles.

Nucleophilic Acyl Substitution

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the chloride leaving group.

Caption: General mechanism of nucleophilic acyl substitution.

Influence of the Ortho-(n-Pentylthio) Substituent

The ortho-(n-pentylthio) group is expected to influence the reactivity of the acyl chloride in several ways:

-

Electronic Effects: The sulfur atom has lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), which would decrease the electrophilicity of the carbonyl carbon. However, sulfur is also more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect). The overall electronic effect will be a balance of these two opposing factors. Generally, for sulfur, the inductive effect tends to dominate, leading to a slight deactivation of the ring towards electrophilic attack, but the impact on the reactivity of an external acyl chloride group is more complex. The reactivity of substituted benzoyl chlorides is highly dependent on the electronic nature of the substituent.[11]

-

Steric Effects: The ortho position of the n-pentylthio group will introduce steric hindrance around the carbonyl carbon, which may slow down the rate of nucleophilic attack, especially with bulky nucleophiles.

Potential Applications in Materials Science

The unique structure of 2-(n-Pentylthio)benzoyl chloride opens up several exciting possibilities for its use in materials science.

Monomer for Novel Polymers

2-(n-Pentylthio)benzoyl chloride can be used as a monomer in polycondensation reactions with diols or diamines to synthesize novel polyesters and polyamides, respectively.

-

Polyesters: Reaction with diols would yield polyesters with pendant n-pentylthio groups. These side chains could enhance the solubility of the polymer in common organic solvents and lower its melting point and glass transition temperature, improving its processability. The presence of sulfur might also impart a higher refractive index to the material.

-

Polyamides: Reaction with diamines would produce polyamides. The n-pentylthio side chains could disrupt the strong hydrogen bonding typically found in polyamides, leading to materials with increased flexibility and solubility.

Polymer Modification and End-Capping

As a monofunctional acyl chloride, it can be used to control the molecular weight of polymers during polycondensation or to end-cap polymer chains.[5] This would introduce the bulky and functional n-pentylthiobenzoyl group at the chain ends, which can be used to tune the surface properties or solubility of the polymer.

Surface Modification of Materials

Benzoyl chloride has been used to modify the surface of natural fibers to improve their compatibility with polymer matrices in composites.[12] Similarly, 2-(n-Pentylthio)benzoyl chloride could be used to functionalize surfaces containing hydroxyl or amine groups (e.g., cellulose, silica, or other polymers). The n-pentyl chain would create a more hydrophobic surface.

Hypothetical Polymer Synthesis Workflow

Caption: Workflow for the synthesis of a polyamide.

Conclusion and Future Work

2-(n-Pentylthio)benzoyl chloride represents a promising but uncharacterized building block for materials science. This guide has outlined a feasible synthetic route, predicted its key physicochemical and safety properties, and proposed several exciting avenues for its application.

Future research should focus on:

-

Synthesis and Characterization: The successful synthesis and purification of 2-(n-Pentylthio)benzoyl chloride, followed by its full characterization using techniques such as NMR, IR, and mass spectrometry.

-

Reactivity Studies: A systematic investigation of its reactivity with various nucleophiles to quantify the electronic and steric effects of the ortho-(n-pentylthio) group.

-

Polymer Synthesis and Characterization: The synthesis of novel polyesters and polyamides using this monomer and a thorough characterization of their thermal, mechanical, and optical properties.

-

Surface Modification Studies: An exploration of its use as a surface modifying agent for various substrates and an evaluation of the resulting surface properties.

The insights gained from such studies will undoubtedly pave the way for the development of new materials with tailored properties for a wide range of applications.

References

- TCI Chemicals. (2025, January 16).

- Benchchem. (2025).

- Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.

- Fisher Scientific. (2008, September 23).

- PrepChem.com. Synthesis of 2-(Phenylthio)benzamide.

- Wikipedia. Benzoyl chloride.

- CAMEO Chemicals - NOAA. BENZOYL CHLORIDE.

- BYJU'S. (2021, December 7). Benzoyl chloride.

- The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. (2026, January 24).

- PMC. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones.

- Benchchem. (2025). Application Notes and Protocols for 2-(4-Phenylbenzoyl)benzoyl Chloride in Organic Synthesis.

- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1141-1144.

- Cheméo. Chemical Properties of Benzoyl chloride (CAS 98-88-4).

- Stobec.

- PENTA. (2025, March 26). Benzoyl chloride.

- ResearchGate. The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles.

- ChemicalBook. (2023, May 8).

- What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. (2025, June 24).

- PMC. (2024, September 2). Effect of benzoyl chloride treatment on morphological, thermal, mechanical, and hydrothermal aging properties of date palm/polyvinyl chloride (PVC) composites.

Sources

- 1. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. byjus.com [byjus.com]

- 4. Benzoyl chloride (CAS 98-88-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. fishersci.com [fishersci.com]

- 10. prepchem.com [prepchem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Effect of benzoyl chloride treatment on morphological, thermal, mechanical, and hydrothermal aging properties of date palm/polyvinyl chloride (PVC) composites - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Novel Compounds from 2-(n-Pentylthio)benzoyl chloride

This in-depth technical guide details the discovery, synthesis, and application of novel compounds derived from 2-(n-Pentylthio)benzoyl chloride . This scaffold serves as a critical "ortho-sulfur" building block in medicinal chemistry, particularly for the development of antiviral agents (HCV NS5B inhibitors) , antifungals , and 1,2-benzisothiazole derivatives.

A Technical Guide for Drug Discovery & Synthesis

Executive Summary

2-(n-Pentylthio)benzoyl chloride is a lipophilic, bifunctional electrophile used to generate diverse libraries of bioactive molecules. Its core structure features a benzoyl chloride moiety for rapid diversification (via amidation or esterification) and an ortho-pentylthio group that provides critical hydrophobic interactions and serves as a latent nucleophile for heterocycle formation.

This guide outlines the synthetic pathways and medicinal chemistry strategies to leverage this scaffold for discovering:

-

Acyclic 2-(Alkylthio)benzamides: Potent antiviral and antifungal agents.

-

1,2-Benzisothiazol-3(2H)-ones: Biocides and enzyme inhibitors formed via oxidative cyclization.

-

Thiochroman-4-ones: Scaffolds for fused heterocyclic systems.

Chemical Foundation & Synthesis

The synthesis of the core scaffold requires the precise alkylation of thiosalicylic acid followed by activation.

Synthesis of the Core Scaffold

The starting material, 2-(n-pentylthio)benzoic acid , is synthesized via the S-alkylation of thiosalicylic acid. The acid is then converted to the acid chloride.

Reaction Scheme:

-

Alkylation: Thiosalicylic acid +

-Pentyl bromide -

Activation: 2-(n-Pentylthio)benzoic acid +

Key Chemical Properties[1][2]

-

Lipophilicity: The

-pentyl chain ( -

Reactivity: The acid chloride is highly reactive toward nucleophiles (amines, alcohols), while the sulfur atom is susceptible to oxidation (sulfoxide/sulfone) or electrophilic attack.

Synthetic Strategies & Library Generation

Researchers can exploit three primary divergent pathways from this scaffold.

Pathway A: Amidation (Antiviral/Antifungal Focus)

Reaction with primary or secondary amines yields 2-(n-pentylthio)benzamides . These compounds are known to inhibit HCV NS5B polymerase and exhibit broad-spectrum antifungal activity by disrupting cell wall synthesis.

-

Mechanism: The amide bond provides hydrogen bond donors/acceptors, while the ortho-pentylthio group locks the conformation via an intramolecular S···H-N interaction, mimicking a pseudo-ring structure.

Pathway B: Oxidative Cyclization (Benzisothiazoles)

The ortho-thioether moiety allows for the construction of the 1,2-benzisothiazole ring system.

-

Reaction: Treatment of the derived primary amide with oxidizing agents (e.g.,

, -

Target: 1,2-Benzisothiazol-3(2H)-ones (analogous to BIT/MIT) are potent biocides and inhibitors of transglutaminases.

Pathway C: Friedel-Crafts Cyclization (Thiochromanones)

While less common for simple alkyl chains, functionalized thioethers can undergo intramolecular Friedel-Crafts acylation to form thiochroman-4-ones , precursors to current anticancer drugs.

Experimental Protocols

Safety Warning: Thionyl chloride and acid chlorides are corrosive and lachrymatory. Perform all reactions in a fume hood.

Protocol 1: Synthesis of 2-(n-Pentylthio)benzoyl chloride

-

Reagents: 2-(n-Pentylthio)benzoic acid (10.0 g, 44.6 mmol), Thionyl chloride (15 mL, excess), DMF (cat. 2-3 drops).

-

Setup: Dry 100 mL round-bottom flask with a reflux condenser and

drying tube. -

Procedure:

-

Dissolve the acid in thionyl chloride. Add DMF.

-

Reflux for 2–3 hours until gas evolution (

, -

Remove excess

under reduced pressure (rotary evaporator). -

Purification: Vacuum distillation (if necessary) or use crude for the next step immediately.

-

-

Yield: Quantitative conversion to a yellow/orange oil.

Protocol 2: Library Generation (General Amidation)

-

Reagents: 2-(n-Pentylthio)benzoyl chloride (1.0 eq), Amine (

, 1.1 eq), Triethylamine ( -

Procedure:

-

Dissolve amine and

in dry DCM at 0°C. -

Add acid chloride dropwise.

-

Stir at RT for 4–12 hours.

-

Wash with

, -

Dry over

and concentrate.

-

-

Validation: Confirm structure via

-NMR (look for amide NH doublet/singlet and pentyl chain signals).

Visualization of Discovery Logic